Ethyl bromopyruvate
Overview
Description
Ethyl bromopyruvate is an organic compound with the molecular formula C5H7BrO3. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and ester functional groups, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
Ethyl bromopyruvate primarily targets the glycolytic pathway and mitochondrial oxidative phosphorylation (OXPHOS) . It inhibits key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , pyruvate kinase , isocitrate lyase , and malate synthase . These enzymes play crucial roles in energy production and metabolism in cells.
Mode of Action
This compound acts as an alkylating agent . It inhibits the glycolytic process by interacting with its targets, leading to a reduction in ATP levels . In addition, it also inhibits mitochondrial OXPHOS, further disrupting energy production . This dual action on both glycolysis and OXPHOS is a key aspect of its mode of action.
Biochemical Pathways
The compound affects the glycolytic pathway and mitochondrial oxidative phosphorylation , both of which are critical for energy production in cells . By inhibiting key enzymes in these pathways, this compound disrupts the normal metabolic processes, leading to a decrease in ATP production . This can have significant downstream effects, including impaired cell growth and function.
Result of Action
The primary result of this compound’s action is a significant reduction in cellular ATP levels due to its inhibition of glycolysis and mitochondrial OXPHOS . This can lead to cell death, particularly in cells that rely heavily on these processes for energy, such as cancer cells . Therefore, this compound has potential as an anti-cancer agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . Additionally, its effectiveness can be affected by the presence of other substances in the environment, such as other drugs or chemicals.
Biochemical Analysis
Cellular Effects
It is known to inhibit glycolysis and mitochondrial metabolism in cancer cells
Molecular Mechanism
It is known to inhibit glycolysis and mitochondrial metabolism in cancer cells
Metabolic Pathways
Ethyl bromopyruvate is known to inhibit glycolysis and mitochondrial metabolism in cancer cells , suggesting that it is involved in these metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl bromopyruvate can be synthesized through several methods. One common method involves the bromination of ethyl pyruvate using bromine chloride. The reaction is typically carried out by contacting ethyl pyruvate with pre-formed bromine chloride or with bromine chloride generated in situ . Another method involves the oxidation and bromination of ethyl lactate using N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin .
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethyl pyruvate with bromine chloride, followed by purification of the crude product mixture to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl bromopyruvate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, its structural analogs undergo such reactions.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Imidazole, pyrazole, and other azoles.
Oxidizing Agents: N-bromosuccinimide, bromine chloride.
Major Products Formed:
N-alkylated Azoles: When reacted with azoles, this compound forms N-alkylated products.
Brominated Esters: Through bromination reactions, it forms various brominated esters.
Scientific Research Applications
Ethyl bromopyruvate has a wide range of applications in scientific research:
Biology and Medicine: this compound has been identified as a broad-spectrum antibacterial agent targeting drug-susceptible and drug-resistant pathogens, including Mycobacterium tuberculosis and ESKAPE pathogens.
Industry: It is employed in the manufacture of pharmaceuticals and agricultural chemicals.
Comparison with Similar Compounds
Ethyl bromopyruvate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Bromopyruvic Acid: The acid form of this compound.
Ethyl Pyruvate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: this compound’s unique combination of bromine and ester functional groups makes it highly reactive and versatile in various chemical reactions, distinguishing it from its analogs.
Properties
IUPAC Name |
ethyl 3-bromo-2-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYTAYPKBLQFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058780 | |
Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70-23-5 | |
Record name | Ethyl bromopyruvate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl bromopyruvate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl bromopyruvate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl bromopyruvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl bromopyruvate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ4Z94MM35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ethyl bromopyruvate as an antibacterial agent?
A1: this compound exhibits broad-spectrum antibacterial activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis and ESKAPE pathogens. Its primary mechanism involves the inhibition of glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in M. tuberculosis, leading to a reduction in adenosine triphosphate (ATP) levels and disruption of transferrin-mediated iron uptake [].
Q2: Does this compound inhibit other enzymes besides GAPDH?
A2: Yes, in addition to GAPDH, this compound also inhibits pyruvate kinase, isocitrate lyase, and malate synthase to varying extents in M. tuberculosis [].
Q3: How does this compound affect bacterial biofilms?
A3: this compound has been shown to significantly reduce biofilm formation at a concentration 64-fold lower than vancomycin, highlighting its potential for treating biofilm-related infections [].
Q4: What is the significance of this compound's activity against ESKAPE pathogens?
A4: ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are notorious for their multidrug resistance. The potent activity of this compound against these pathogens makes it a promising candidate for developing new antibiotics [].
Q5: Has the in vivo efficacy of this compound been evaluated?
A5: Yes, in a neutropenic murine model of S. aureus infection, this compound demonstrated efficacy comparable to vancomycin in reducing bacterial counts in thigh tissue, even at a significantly lower dosage (1/25th) [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C5H7BrO3, and its molecular weight is 209.02 g/mol.
Q7: What spectroscopic data is available for this compound?
A7: While specific spectroscopic data is not provided in the provided research, this compound is commonly characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [].
Q8: How is this compound used in the synthesis of quinoline derivatives?
A8: this compound reacts with acetylenedicarboxylate and isatin in the presence of sodium hydride (NaH) to regioselectively yield quinoline derivatives with the ethyl ester group in the 4-position [].
Q9: Can this compound be used to synthesize thiazole derivatives?
A9: Yes, this compound is a versatile reagent for thiazole synthesis. It reacts with benzothioamides to produce thiazole derivatives. The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the benzothioamide ring [].
Q10: What other heterocyclic compounds can be synthesized using this compound?
A10: this compound has proven valuable for synthesizing a wide range of heterocyclic compounds, including:- Functionalized thiazoles [, ]- Indolizines []- Functionalized furans []- Imidazo[2,1-b]thiazoles []- Pyrrolo[1,2-a]quinoxalines [, ]- Thiazolo[3,4-a]quinoxalines []- Pyrrolo[1,2-f]phenanthridines []- (1,2-Dihydro-2-oxoquinoxaline-3-yl)methyl carbamodithioate derivatives []- Dihydropyrimidinones and tetrahydro-2-thioxopyrimidinones []- Oxazolopyrimidoazepines []- Imidazopyrimidines []
Q11: What role does this compound play in the synthesis of difluoroindolecarboxylic acid ethyl esters?
A11: Lithiated N-BOC-3,4-difluoroaniline reacts with this compound to afford ethyl 4,5-difluoroindole-3-carboxylate. This reaction provides a simple and direct method for synthesizing specific difluoroindolecarboxylic acid ethyl esters [].
Q12: Are there any specific reaction conditions or catalysts often employed in reactions involving this compound?
A12: Reaction conditions and catalysts for reactions involving this compound vary depending on the desired product. Common conditions include the use of bases like sodium hydride (NaH) or potassium hydroxide (KOH), and solvents like ethanol or acetonitrile. Some reactions proceed efficiently under mild, solvent-free conditions at room temperature [, , , , , ].
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